DPPH Free Radical Scavenging: 4.1-Fold Superiority of 4-Chlorophenyl Derivative Over 4-Methoxyphenyl Congener
The 2-(4-chlorophenyl)-substituted quinoline derivative M3 (2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid) demonstrated a markedly enhanced DPPH free radical scavenging capacity compared to its 4-methoxyphenyl counterpart M1. M3 achieved an IC₅₀ of 136.56 ng/mL, representing a 4.1-fold increase in potency over M1's IC₅₀ of 562 ng/mL [1].
| Evidence Dimension | DPPH free radical scavenging activity (IC₅₀) |
|---|---|
| Target Compound Data | M3 (2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid): 136.56 ng/mL |
| Comparator Or Baseline | M1 (6-hydroxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid): 562 ng/mL |
| Quantified Difference | 4.1-fold improvement (562 / 136.56 ≈ 4.12) |
| Conditions | 1,1-diphenyl-picrylhydrazyl (DPPH) in vitro free radical scavenging assay |
Why This Matters
For procurement decisions in antioxidant screening programs, this 4.1-fold differential directly translates to requiring substantially lower compound concentrations to achieve equivalent radical quenching, reducing material costs and enabling detection of activity in low-yield synthetic batches.
- [1] Malghani Z, Khan AU, Faheem M, et al. Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. Anti-Cancer Agents Med Chem. 2020;20(13):1516-1529. View Source
